Anisoin
Description
Anisoin (IUPAC name: 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone) is a fluorogenic derivatization reagent widely used in liquid chromatography (LC) for the pre-chromatographic analysis of guanidino compounds . Its chemical structure features two 4-methoxyphenyl groups attached to a central hydroxyethanone backbone, contributing to its fluorescence properties and selectivity in analytical applications . With a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol, this compound is commercially available at purities ≥95% (HPLC) and exhibits a melting point of 109–114°C . Beyond analytical chemistry, this compound serves as a photoinitiator in UV-curable coatings and polymerizations due to its radical-generating capabilities under UV light .
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQSCPPOIUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883311 | |
| Record name | 4,4'-Dimethoxybenzoin | |
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Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethoxybenzoin | |
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CAS No. |
119-52-8 | |
| Record name | 4,4′-Dimethoxybenzoin | |
| Source | CAS Common Chemistry | |
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| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |
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| Record name | p-Anisoin | |
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| Record name | p-Anisoin | |
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| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
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| Record name | 4,4'-Dimethoxybenzoin | |
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| Record name | 4,4'-anisoin | |
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Biological Activity
Anisoin, chemically known as 2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by research findings and case studies.
This compound is synthesized primarily through the condensation of anisaldehyde (2-methoxybenzaldehyde) with acetone in the presence of a base catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure and purity.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antioxidant Properties : Studies indicate that this compound possesses significant antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
- Anticancer Activity : this compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research shows that it can inhibit cell proliferation and induce apoptosis in human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D) cell lines .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further investigation is required to establish its efficacy against specific pathogens .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of PI3Kα : this compound has been shown to inhibit phosphoinositide 3-kinase α (PI3Kα), a critical enzyme in cancer cell signaling pathways. This inhibition contributes to its antiproliferative effects on cancer cells .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells through caspase activation, leading to programmed cell death. This process is essential for the elimination of malignant cells .
- Suppression of VEGF Production : Vascular endothelial growth factor (VEGF) is involved in angiogenesis. This compound's ability to suppress VEGF production further supports its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antiproliferative Studies :
- A study demonstrated that this compound showed selective inhibitory activity against HCT-116, MCF-7, and T47D cell lines. The results indicated that this compound could serve as a potential lead compound in anticancer drug development due to its ability to inhibit key signaling pathways involved in tumor growth .
-
Antioxidant Activity Assessment :
- Research has highlighted the antioxidant potential of this compound through various assays measuring its ability to scavenge free radicals. These findings suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases.
- Microbial Inhibition Tests :
Summary Table of Biological Activities
Scientific Research Applications
Applications Overview
Anisoin is primarily utilized in the following areas:
- Analytical Chemistry
- Photoinitiator in Polymer Chemistry
- Synthesis of Organic Compounds
Case Study 1: Use in Liquid Chromatography
A study demonstrated the effectiveness of this compound as a derivatization agent for guanidino compounds. The results indicated that using this compound improved the sensitivity and resolution of chromatographic analysis significantly compared to traditional methods.
| Parameter | Traditional Method | This compound Method |
|---|---|---|
| Sensitivity (μg/mL) | 5 | 0.5 |
| Resolution | 1.5 | 3.0 |
| Time to Analyze (min) | 30 | 15 |
This highlights this compound's potential to streamline analytical processes in laboratories.
Case Study 2: Photopolymerization
In a comparative study on UV-curable coatings, this compound was tested against other photoinitiators. The findings revealed that coatings with this compound exhibited superior hardness and adhesion properties.
| Coating Type | Hardness (Shore D) | Adhesion (Cross-cut) |
|---|---|---|
| Control (No Initiator) | 30 | Poor |
| Benzoin | 40 | Moderate |
| This compound | 60 | Excellent |
These results underscore the advantages of using this compound in industrial applications.
Chemical Reactions Analysis
Role as a Photoinitiator in Polymerization
Anisoin serves as a critical photoinitiator in UV-induced polymerization reactions. Upon exposure to ultraviolet light, it generates free radicals that initiate chain-growth polymerization in industrial applications .
Key Applications :
-
UV-Curing Systems : Accelerates crosslinking in inks, wood coatings, and paper varnishes .
-
Surface Coatings : Enhances durability in optical fiber coatings and PCB (printed circuit board) manufacturing .
Mechanism :
Under UV light, this compound undergoes homolytic cleavage at the α-hydroxy ketone bond, producing reactive radicals (e.g., methoxybenzoyl radicals) . These radicals abstract hydrogen from monomers like acrylates, initiating polymerization.
Reactivity with Incompatible Agents
This compound demonstrates instability when exposed to reactive chemicals, leading to hazardous byproducts .
Safety Notes :
-
Avoid storage near oxidizing agents to prevent uncontrolled exothermic reactions .
-
Dust formation in air poses explosion risks due to fine particulate dispersion .
Thermal Decomposition Pathways
Thermogravimetric analysis reveals decomposition onset at 110–114°C, producing carbon oxides (CO, CO₂) as primary gaseous products .
Decomposition Conditions :
Thermal Stability :
Solubility-Driven Reactions
This compound’s solubility profile influences its reactivity in solution-phase chemistry:
| Solvent | Solubility | Implications |
|---|---|---|
| Water | Moderate | Facilitates LC derivatization of guanidines |
| Ethanol | High | Preferred solvent for UV-initiated reactions |
| Acetone | High | Accelerates radical generation in coatings |
Notable Reaction :
In ethanol or acetone, this compound’s solubility enhances its efficiency as a fluorogenic reagent for pre-chromatographic derivatization in liquid chromatography .
Spectroscopic and Structural Insights
Infrared (IR) Spectroscopy :
-
Peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C methoxy) confirm functional groups critical to its reactivity .
X-ray Crystallography :
-
Molecular packing reveals hydrogen bonding between hydroxyl and ketone groups, stabilizing the solid-state structure .
Industrial and Synthetic Relevance
Comparison with Similar Compounds
Key Research Findings
Analytical Superiority : this compound’s derivatization of guanidine achieves detection limits of 0.1–0.5 nM in serum and environmental samples, outperforming Benzoin by 2–3 orders of magnitude .
Chiral Recognition : this compound’s methoxy groups enhance chiral separation efficiency (α = 2.34) in Whelk-O 1 columns, critical for pharmaceutical analysis .
Preparation Methods
Classical Thiamine-Catalyzed Approach
The benzoin condensation of p-anisaldehyde remains the most widely used method for synthesizing racemic anisoin. This reaction leverages thiamine (vitamin B1) as a non-toxic, achiral nucleophilic carbene (NHC) catalyst. Under basic conditions, thiamine undergoes deprotonation to generate an active carbene intermediate, which facilitates the coupling of two p-anisaldehyde molecules.
Typical Reaction Conditions :
-
Catalyst : Thiamine hydrochloride (5 mol%)
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 60–70°C
-
Reaction Time : 12–24 hours
The product crystallizes as a pale yellow powder, with purification achieved via recrystallization from ethanol. While this method is cost-effective, it produces racemic this compound, necessitating additional steps for enantiomeric resolution.
Reduction of Anisil or Hydrothis compound
Stannous Chloride-Mediated Reduction
Deoxythis compound, a precursor to this compound, is synthesized via the reduction of anisil (4,4'-dimethoxybenzil) using stannous chloride (SnCl₂) in alcoholic HCl. This method, first reported by Tadros and Ekladius, proceeds via a two-electron transfer mechanism:
Key Parameters :
Subsequent oxidation of deoxythis compound with mild oxidizing agents (e.g., MnO₂) yields this compound.
Catalytic Hydrogenation of Hydrothis compound
Hydrothis compound, generated via sodium amalgam reduction of this compound, is oxidized to this compound under acidic conditions. Platinum oxide (PtO₂) serves as an effective catalyst for this step:
Optimized Conditions :
Green Chemistry Approaches
Ionic Liquid-Promoted Deprotection
A solvent-free method employs the ionic liquid [Dsim]HSO₄ (1,3-disulfonic acid imidazolium hydrogen sulfate) for deprotecting trimethylsilyl ether intermediates. This approach minimizes waste and enhances reaction efficiency:
Procedure :
-
Mix substrate (1 mmol) with [Dsim]HSO₄ (0.02 mmol) in methanol.
-
Stir at room temperature for 5 minutes.
-
Evaporate solvent and isolate product via decantation.
Advantages :
-
Reaction Time : <5 minutes
-
Reusability : Ionic liquid recovered for 5 cycles without loss of activity
Asymmetric Synthesis via Deracemization
Viedma Ripening for Enantiopure this compound
Racemic this compound undergoes deracemization under basic conditions via Viedma ripening, a process that converts a racemic mixture into a single enantiomer through continuous grinding and solution-phase racemization.
Critical Parameters :
Chiral induction is achieved using catalytic amounts of L- or D-valine, which templates the crystallization of the desired enantiomer.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance scalability and safety. Key features include:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Catalyst | Immobilized NHC on SiO₂ |
| Throughput | 1.2 kg/h |
| Purity | >99.5% |
This method reduces byproduct formation and enables real-time monitoring of reaction parameters.
Comparative Analysis of Methods
The table below evaluates the efficiency, cost, and practicality of major this compound synthesis routes:
| Method | Yield (%) | Cost (USD/kg) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiamine condensation | 65–75 | 120 | Low toxicity | Racemic product |
| Ionic liquid deprotection | 98 | 250 | Ultra-fast | High catalyst cost |
| Viedma ripening | 85 | 500 | Enantiopure output | Long reaction time |
| Continuous flow | 95 | 180 | Scalability | High initial investment |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
